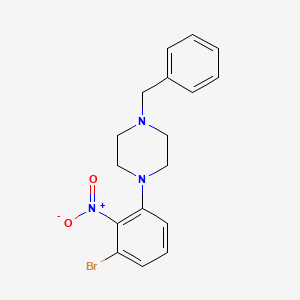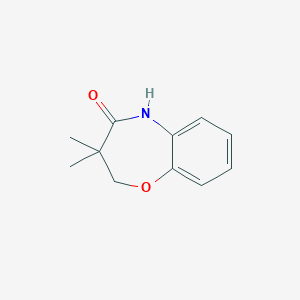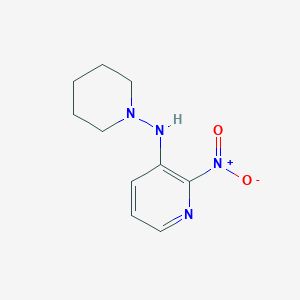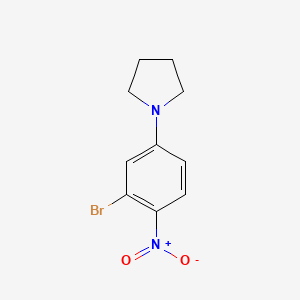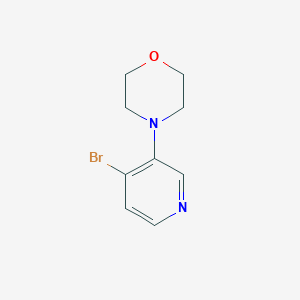
4-(4-Bromopyridin-3-yl)morpholine
Descripción general
Descripción
“4-(4-Bromopyridin-3-yl)morpholine” is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 . It is also known by the name "4-BROMO-3-(MORPHOLINO)PYRIDINE" .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromopyridin-3-yl)morpholine” consists of a morpholine ring attached to a pyridine ring via a carbon atom. The pyridine ring carries a bromine atom at the 4th position . The InChI code for this compound is 1S/C9H11BrN2O/c10-8-1-2-11-7-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .Physical And Chemical Properties Analysis
The compound “4-(4-Bromopyridin-3-yl)morpholine” has a molecular weight of 243.1 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, and others are not available in the sources I found.Aplicaciones Científicas De Investigación
PI3K-AKT-mTOR Pathway Inhibition
4-(Pyrimidin-4-yl)morpholines, similar in structure to 4-(4-Bromopyridin-3-yl)morpholine, have been identified as privileged pharmacophores for inhibiting the PI3K and PIKKs pathways. Their efficacy is due to the morpholine oxygen's ability to form key hydrogen bonding interactions and provide selectivity over the broader kinome (Hobbs et al., 2019).
Inhibition of Phosphoinositide 3-Kinase
4-(1,3-Thiazol-2-yl)morpholine derivatives, which share a structural similarity to 4-(4-Bromopyridin-3-yl)morpholine, have been shown to be potent and selective inhibitors of phosphoinositide 3-kinase. Their utility has been demonstrated in xenograft models of tumor growth (Alexander et al., 2008).
Isothiazole Derivatives Synthesis
3-Bromoisothiazole-5-carbonitriles, with various C-4 substituents, react with morpholine to produce 3-amino-substituted derivatives. These reactions highlight the versatility of morpholine derivatives in synthesizing isothiazole-based compounds (Kalogirou & Koutentis, 2014).
Quinoline Compounds Synthesis
The synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which are structurally related to 4-(4-Bromopyridin-3-yl)morpholine, has been achieved. These compounds exhibit strong interactions with ct-DNA, suggesting their potential in biomolecular applications (Bonacorso et al., 2018).
Safety And Hazards
While specific safety and hazard information for “4-(4-Bromopyridin-3-yl)morpholine” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
4-(4-bromopyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-11-7-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKKKLFVAWAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromopyridin-3-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





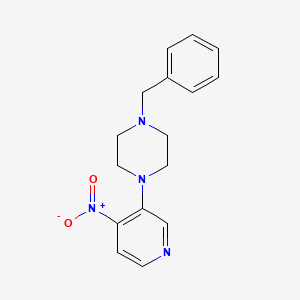

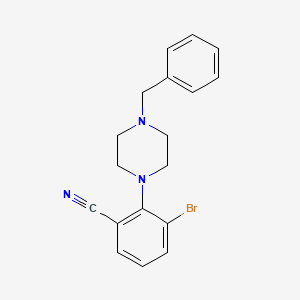
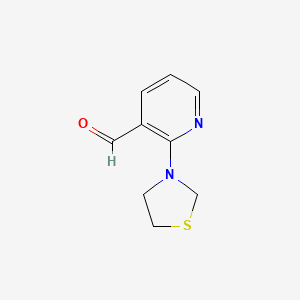
![2-Bromo-4-[4-(dimethylamino)piperidin-1-YL]benzonitrile](/img/structure/B1401965.png)
